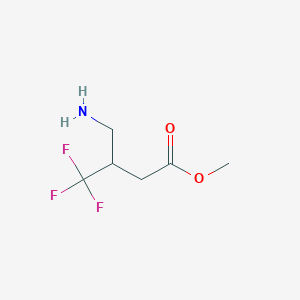

Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate is a chemical compound characterized by its trifluoromethyl group and aminomethyl group attached to a butanoate backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-(aminomethyl)butanoic acid and trifluoromethylating agents.

Reaction Conditions: The trifluoromethylation reaction is often carried out under acidic conditions, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Conversion to Ester: The resulting 3-(aminomethyl)-4,4,4-trifluorobutanoic acid is then esterified using methanol in the presence of a strong acid catalyst to produce this compound.

Industrial Production Methods:

Batch Process: Industrial production may involve a batch process where the reaction mixture is stirred and heated to facilitate the trifluoromethylation and subsequent esterification.

Continuous Flow Process: Some industrial setups may use a continuous flow process to ensure consistent product quality and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the trifluoromethyl group to a less electronegative group.

Substitution: Substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: 3-(aminomethyl)-4,4,4-trifluorobutanoic acid.

Reduction: 3-(aminomethyl)-butanoic acid.

Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the aminomethyl group provides a site for further functionalization.

Molecular Targets and Pathways:

Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: Can bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Methyl 3-(aminomethyl)benzoate: Similar structure but with a benzene ring instead of a butanoate backbone.

Methyl 3-(aminomethyl)butanoate: Lacks the trifluoromethyl group.

Uniqueness:

The presence of the trifluoromethyl group in Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate imparts unique chemical and physical properties, such as increased stability and lipophilicity, compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application development.

Biological Activity

Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C5H8F3NO2 and a molar mass of 185.14 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for pharmaceutical applications. The amino group suggests potential interactions with various biological targets, including enzymes and receptors.

Antimicrobial and Antifungal Properties

Preliminary studies indicate that this compound exhibits antimicrobial and antifungal properties. The trifluoromethyl group is known to enhance the bioactivity of compounds by improving their interaction with biological membranes.

Table 1: Biological Activity Overview

| Activity Type | Observations |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains |

| Antifungal | Demonstrates effectiveness against fungal pathogens |

| Enzyme Interaction | Potential to interact with specific enzymes due to amino group |

The mechanism of action for this compound is still under investigation. However, its structural features suggest that it may act by inhibiting enzyme activity or disrupting cellular processes in microbial organisms.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. These methods often involve biocatalysis or chemical synthesis techniques that utilize fluorinated precursors:

- Biocatalytic Methods : Enzymatic approaches have been explored to synthesize this compound efficiently, leveraging the specificity of enzymes for selective transformations .

- Chemical Synthesis : Traditional organic synthesis methods are also applicable, although they may require more steps compared to biocatalytic routes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound was tested in vitro against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Application in Pharmaceutical Research

This compound is being investigated for its role in drug design. Its structural similarities to other bioactive compounds may allow it to serve as a lead compound in developing new pharmaceuticals targeting specific diseases .

Properties

Molecular Formula |

C6H10F3NO2 |

|---|---|

Molecular Weight |

185.14 g/mol |

IUPAC Name |

methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate |

InChI |

InChI=1S/C6H10F3NO2/c1-12-5(11)2-4(3-10)6(7,8)9/h4H,2-3,10H2,1H3 |

InChI Key |

JKGVZTYBOLYLMD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CN)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.